molecular formula C8H13N3O2 B13295675 (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid

(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13295675
M. Wt: 183.21 g/mol
InChI Key: XJUZWRJQKWOZEB-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is a compound that features a pyrazole ring substituted with amino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dimethyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction can produce alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2,4-dimethylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-4-10-11(2)8(5)6(9)3-7(12)13/h4,6H,3,9H2,1-2H3,(H,12,13)/t6-/m1/s1

InChI Key

XJUZWRJQKWOZEB-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(N(N=C1)C)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(N(N=C1)C)C(CC(=O)O)N

Origin of Product

United States

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